molecular formula C6H12ClN3 B6226749 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride CAS No. 1956310-06-7

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6226749
CAS No.: 1956310-06-7
M. Wt: 161.6
InChI Key:
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Description

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H11N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process. This method allows for the efficient and scalable production of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Substituted pyrazole derivatives with different functional groups, such as halides, amines, or thiols.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. In the case of receptor binding, the compound acts as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural features and reactivity The presence of the pyrazole ring and the ethylamine side chain allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis

Properties

CAS No.

1956310-06-7

Molecular Formula

C6H12ClN3

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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